(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
The compound is a derivative of 5-chlorothiophene-2-carboxylic acid , which is a chlorinated thiophene carboxylic acid. Thiophenes are sulfur-containing analogs of benzene and are often used in pharmaceuticals and materials science.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The thiophene ring, the imino group, and the ester group would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the ester could undergo hydrolysis, and the imino group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Catalytic Applications
N-heterocyclic Carbenes in Transesterification/Acylation Reactions N-heterocyclic carbenes, including structures related to the specified chemical, have shown efficiency as catalysts in transesterification between esters and alcohols, facilitating acylation of alcohols with vinyl acetate at low catalyst loadings and room temperature conditions. This process allows for the formation of esters in very short reaction times, highlighting the chemical's potential in organic synthesis and catalysis (Grasa, Kissling, & Nolan, 2002).
Antimicrobial Activities
Benzothiazole-imino-benzoic Acid Ligands and Their Metal Complexes Benzothiazole-imino-benzoic acid ligands derived from a structure closely related to the query molecule have been synthesized and assessed for antimicrobial activities. Their complexes with metals like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) displayed potent activity against bacterial strains causing infections in various parts of the human body. This research opens avenues for the use of such molecules in developing new antimicrobial agents (Mishra et al., 2019).
Anticancer Potential
Aldose Reductase Inhibitors A study on iminothiazolidin-4-one acetate derivatives, which share structural features with the specified chemical, revealed their potential as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. The compounds exhibited high inhibitory potency, suggesting their use in developing novel therapeutic agents for treating diabetic complications (Ali et al., 2012).
Synthesis and Antihypertensive Activity
Thiazolidinone Derivatives as α-Blocking Agents Research into thiazolidinone derivatives, similar to the query compound, has demonstrated their potential as antihypertensive α-blocking agents. These compounds have been synthesized and evaluated pharmacologically, revealing good activity and low toxicity, making them promising candidates for antihypertensive drug development (Abdel-Wahab et al., 2008).
Safety And Hazards
properties
IUPAC Name |
methyl 2-[2-(5-chlorothiophene-2-carbonyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-9-3-4-10-12(7-9)24-16(19(10)8-14(20)22-2)18-15(21)11-5-6-13(17)23-11/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQDQLMXRCEKKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(S3)Cl)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-(2-((5-chlorothiophene-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate |
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